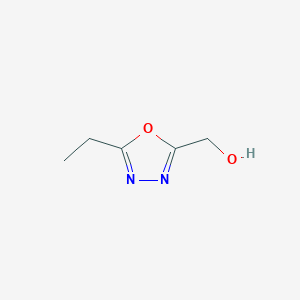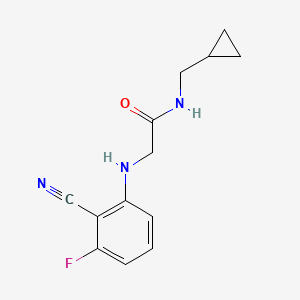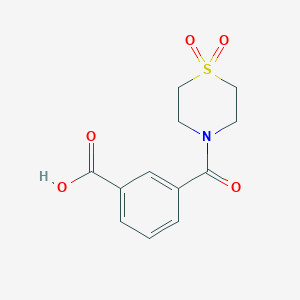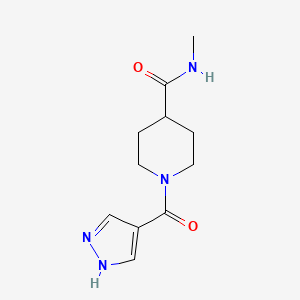![molecular formula C11H9BrN2O3S2 B7556529 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide, also known as BTK inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling.
Mecanismo De Acción
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is recruited to the membrane and phosphorylated, leading to downstream signaling events. Inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by this compound results in the suppression of B-cell proliferation, survival, and migration. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is its selectivity for 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide, which reduces the potential for off-target effects. Additionally, this compound has shown excellent pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its solubility, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the development of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, this compound has shown promising results in preclinical studies for the treatment of graft-versus-host disease, a potentially fatal complication of stem cell transplantation. Further research is needed to fully understand the potential of this compound in these and other diseases.
Métodos De Síntesis
The synthesis of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide involves the reaction of 5-bromo-2-thiophenesulfonamide with 4-aminobenzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The selective inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
IUPAC Name |
4-[(5-bromothiophen-2-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-3-1-7(2-4-8)11(13)15/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUEJUHDGYBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)



![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)

